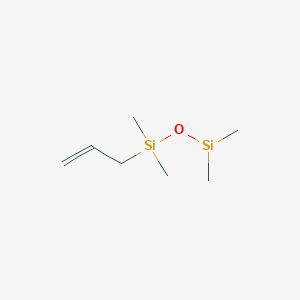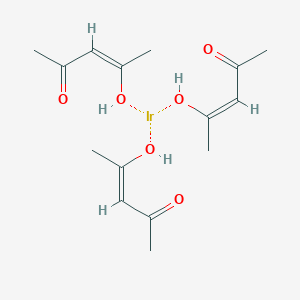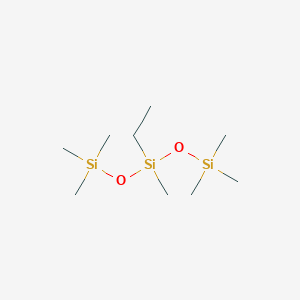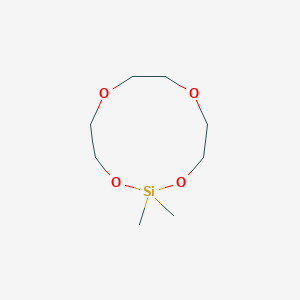
Pentadecanenitrile
描述
. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a long carbon chain. This compound is used in various chemical and industrial applications due to its unique properties.
准备方法
Pentadecanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-pentadecanol with a dehydrating agent such as phosphorus pentachloride (PCl5) to form pentadecyl chloride, which is then reacted with sodium cyanide (NaCN) to produce pentadecanonitrile . The reaction conditions typically involve heating and the use of solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity pentadecanonitrile .
化学反应分析
Pentadecanenitrile undergoes various chemical reactions, including:
Substitution: The cyano group in pentadecanonitrile can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, hydrogen gas, metal catalysts, and various solvents. The major products formed from these reactions are pentadecanoic acid, pentadecylamine, and substituted derivatives of pentadecanonitrile .
科学研究应用
Pentadecanenitrile has several scientific research applications:
作用机制
The mechanism of action of pentadecanonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, pentadecanonitrile derivatives may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
相似化合物的比较
Pentadecanenitrile can be compared with other long-chain nitriles, such as tetradecanonitrile (C14H27N) and hexadecanonitrile (C16H31N). These compounds share similar chemical properties and undergo similar reactions. pentadecanonitrile is unique due to its specific carbon chain length, which can influence its physical properties and reactivity .
Similar compounds include:
- Tetradecanonitrile (C14H27N)
- Hexadecanonitrile (C16H31N)
- Dodecanonitrile (C12H23N)
Each of these compounds has its own unique applications and properties, making them valuable in different contexts .
属性
IUPAC Name |
pentadecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKQHNVYOWTEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171375 | |
| Record name | Pentadecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18300-91-9 | |
| Record name | Pentadecanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18300-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018300919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Pentadecanonitrile chosen as a test compound in Supercritical Fluid Chromatography (SFC)?
A1: Pentadecanonitrile was selected as one of the test compounds in SFC research due to its specific chemical properties. The study aimed to establish a practical method for characterizing retention behavior in SFC, comparing it to Gas Chromatography (GC) []. A set of compounds, including Pentadecanonitrile, with varying polarities and structures, were chosen to represent a range of analyte behaviors. This allowed researchers to evaluate the retention characteristics of the SFC system under different conditions by analyzing the retention index differences (Δ I values) compared to a standard SFC setup.
Q2: How does the structure of Pentadecanonitrile relate to its retention behavior in SFC compared to GC?
A2: While the research [] doesn't delve into the specific impact of Pentadecanonitrile's structure on its retention, it does highlight an interesting finding. The study found a slight difference in retention behavior between GC and SFC on a moderately polar stationary phase (50% methyl, 50% phenylsilicone). This difference was attributed to cyclic compounds behaving differently than non-cyclic compounds in the two chromatographic techniques. Pentadecanonitrile, being a linear molecule, likely contributes to this observed difference by exhibiting distinct interactions with the stationary phase in the presence of a supercritical fluid mobile phase compared to a gaseous one in GC.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione](/img/structure/B103631.png)



